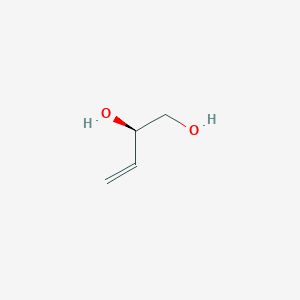

(R)-3-丁烯-1,2-二醇

描述

(R)-3-Butene-1,2-diol is a useful research compound. Its molecular formula is C4H8O2 and its molecular weight is 88.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-3-Butene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Butene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

对映选择性合成和赫克反应

(R)-3-丁烯-1,2-二醇已被用于钯催化的对映选择性合成。一项研究详细描述了将3,4-环氧-1-丁烯转化为(2R)-3-丁烯-1,2-二醇的稳健程序,然后在高选择性赫克反应中使用。该研究探讨了溶剂和温度对反应的影响,实现了高对映过量和产率,突显了该化合物在复杂有机合成中的实用性 (Cheeseman et al., 2004)。

从L-(+)-酒石酸合成

(R)-3-丁烯-1,2-二醇的另一个应用涉及从L-(+)-酒石酸合成。这种合成途径对于生产(R)-3-丁烯-1,2-二醇的衍生物具有重要意义,这些衍生物随后用于合成各种天然产物,如花生四烯酸代谢产物和Trogoderma属的信息素 (Rao et al., 1987)。

1,3-丁二烯暴露的生物监测

(R)-3-丁烯-1,2-二醇已被确定为1,3-丁二烯暴露的生物标志物。开发了一种检测受暴露于1,3-丁二烯的大鼠尿样中的3-丁烯-1,2-二醇的方法,突显了其在环境和职业健康研究中的相关性 (Anttinen-Klemetti et al., 1999)。

醇脱氢酶氧化

对(R)-3-丁烯-1,2-二醇的氧化作用已被醇脱氢酶研究,揭示了这种化合物的代谢处置的见解。研究发现它以立体选择性氧化,形成的代谢物可能对受暴露个体中1,3-丁二烯的毒性有贡献 (Kemper & Elfarra, 1996)。

基于生物的连续流策略

从赤藓糖醇生产(R)-3-丁烯-1,2-二醇的基于生物的连续流策略已被开发。这种多功能且稳健的程序为生产工业基础化合物提供了基于生物的方法,展示了该化合物在绿色化学应用中的潜力 (Tshibalonza et al., 2018)。

属性

IUPAC Name |

(2R)-but-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIAZBRRZANGB-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86106-09-4 | |

| Record name | 3-Butene-1,2-diol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086106094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-BUTENE-1,2-DIOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N11W6913KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

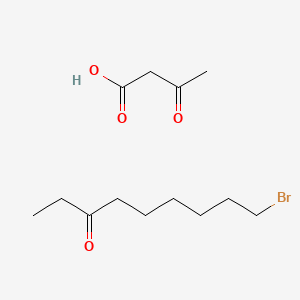

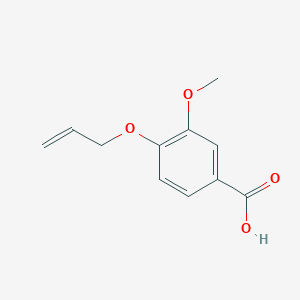

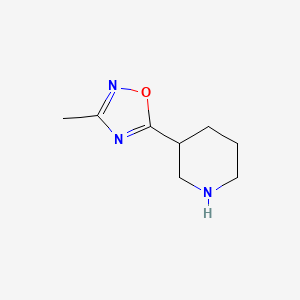

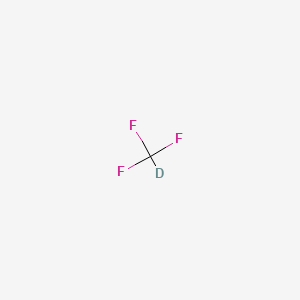

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

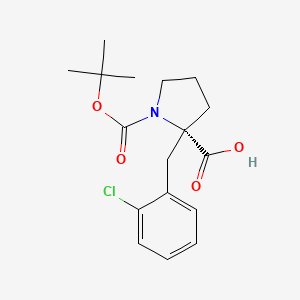

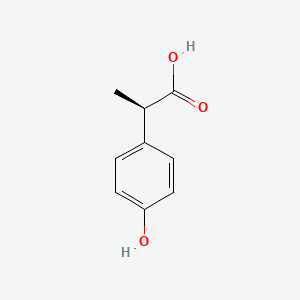

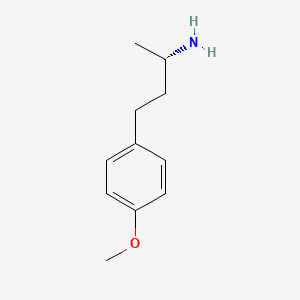

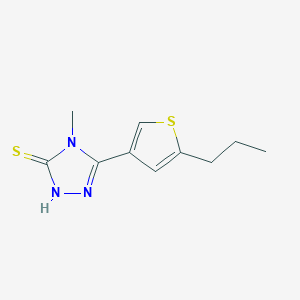

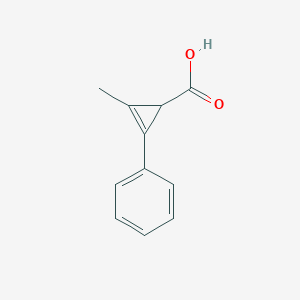

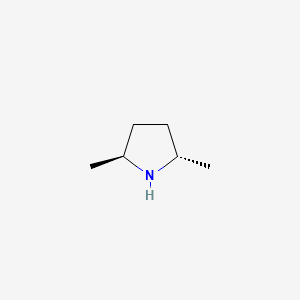

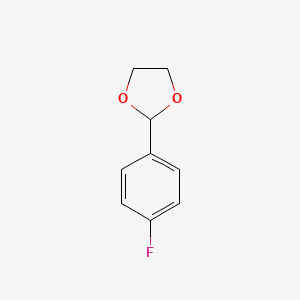

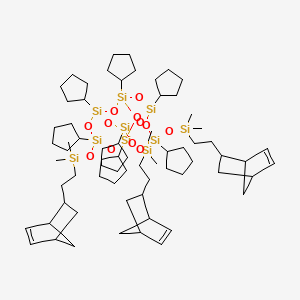

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。